molecular formula C24H22BrClN2O2 B13993761 2-((2-(benzyloxy)-4,6-dimethylpyridin-3-yl)methyl)-7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

2-((2-(benzyloxy)-4,6-dimethylpyridin-3-yl)methyl)-7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B13993761
M. Wt: 485.8 g/mol
InChI Key: YEIXIGNCCYIQDR-UHFFFAOYSA-N
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Description

2-((2-(Benzyloxy)-4,6-dimethylpyridin-3-yl)methyl)-7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a pyridine ring with a dihydroisoquinoline moiety, along with bromine and chlorine substituents, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(benzyloxy)-4,6-dimethylpyridin-3-yl)methyl)-7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions.

    Formation of the Dihydroisoquinoline Moiety: This involves cyclization reactions, often facilitated by catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the dihydroisoquinoline moiety, potentially leading to the formation of more saturated derivatives.

    Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce more saturated isoquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways involving pyridine and isoquinoline derivatives.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the benzyloxy group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)pyridine: Shares the benzyloxy group and pyridine ring but lacks the dihydroisoquinoline moiety and halogen substituents.

    7-Bromo-8-chloro-3,4-dihydroisoquinoline: Contains the dihydroisoquinoline moiety with halogen substituents but lacks the pyridine ring and benzyloxy group.

Uniqueness

The combination of a pyridine ring, dihydroisoquinoline moiety, and halogen substituents in 2-((2-(benzyloxy)-4,6-dimethylpyridin-3-yl)methyl)-7-bromo-8-chloro-3,4-dihydroisoquinolin-1(2H)-one makes it unique. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22BrClN2O2

Molecular Weight

485.8 g/mol

IUPAC Name

7-bromo-8-chloro-2-[(4,6-dimethyl-2-phenylmethoxypyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C24H22BrClN2O2/c1-15-12-16(2)27-23(30-14-17-6-4-3-5-7-17)19(15)13-28-11-10-18-8-9-20(25)22(26)21(18)24(28)29/h3-9,12H,10-11,13-14H2,1-2H3

InChI Key

YEIXIGNCCYIQDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1CN2CCC3=C(C2=O)C(=C(C=C3)Br)Cl)OCC4=CC=CC=C4)C

Origin of Product

United States

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